molecular formula C7H8ClNO2 B1359822 QINA CAS No. 5746-18-9

QINA

Cat. No.: B1359822
CAS No.: 5746-18-9
M. Wt: 173.6 g/mol
InChI Key: XGRUGEJMSKBMPC-UHFFFAOYSA-N
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Description

The compound “QINA” is a relatively new chemical entity that has garnered attention in various scientific fields. It is known for its unique properties and potential applications in multiple domains, including chemistry, biology, medicine, and industry. The compound’s full chemical name is not abbreviated or shortened in any form to maintain clarity and precision.

Scientific Research Applications

QINA has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: In biological research, this compound is employed to study cellular processes and molecular interactions.

    Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: In industrial applications, this compound is used in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

A bacterium, Achromobacter D, isolated from garden soil by elective culture, utilized N-methylisonicotinic acid (4-carboxy-1-methylpyridinium chloride) as a sole carbon source . The N-methyl group of the substrate was released as methylamine whereas the five C atoms of the pyridine ring were accounted for as succinate and formate . The results are consistent with the oxidative cleavage of a partially reduced heterocyclic ring followed by several hydrolytic and dehydrogenase steps resulting in the appearance of the end-products .

Future Directions

The future directions of research on 4-Carboxy-1-methylpyridinium chloride could involve further exploration of its synthesis, reactivity, and potential applications. As it is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it may have potential uses in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QINA involves a series of well-defined chemical reactions. The primary synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

    Catalysts and Reagents: Various catalysts and reagents are employed to facilitate the reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include:

    Raw Material Procurement: High-quality raw materials are sourced to ensure consistency in production.

    Reaction Optimization: Reaction parameters are fine-tuned to achieve optimal conversion rates.

    Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

QINA undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.

    Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl groups, and other functional groups are used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

QINA can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    Quinolinic Acid: Known for its role in neurotoxicity and disease relevance.

    Quinine: An old anti-malarial drug with a well-documented mechanism of action.

    Quinazoline Compounds: Used in various therapeutic applications.

This compound stands out due to its unique chemical structure and diverse range of applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-methylpyridin-1-ium-4-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUGEJMSKBMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-18-9
Record name 4-Carboxy-1-methylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CARBOXY-1-METHYLPYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZK594D8LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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